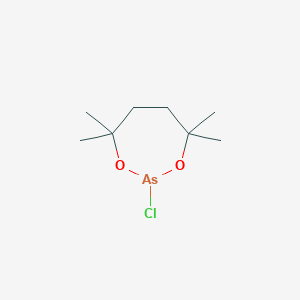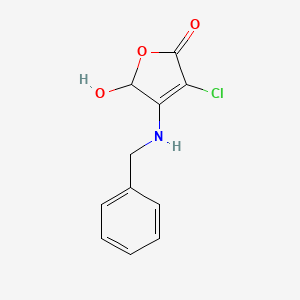![molecular formula C14H28O2Si B14238934 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal CAS No. 207127-88-6](/img/structure/B14238934.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal is an organic compound with the molecular formula C14H28O2Si. It is a silyl ether derivative of an aldehyde, characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which in turn is bonded to a hept-2-enal structure. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through various methods, including oxidation of primary alcohols or selective reduction of carboxylic acids or esters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and oxidation/reduction strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.
Major Products Formed
Oxidation: 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylheptanoic acid.
Reduction: 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enol.
Deprotection: 7-Hydroxy-2-methylhept-2-enal.
Scientific Research Applications
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive hydroxyl functionalities in biochemical studies.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal primarily involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and protection to hydroxyl functionalities. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for controlled deprotection and subsequent functionalization.
Comparison with Similar Compounds
Similar Compounds
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-methylbicyclo[2.2.1]heptan-2-one
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal is unique due to its combination of an aldehyde and a silyl ether in a single molecule. This dual functionality allows for versatile reactivity and protection strategies in organic synthesis. The presence of the tert-butyl(dimethyl)silyl group provides enhanced stability compared to other protecting groups, making it a valuable compound in various synthetic applications.
Properties
CAS No. |
207127-88-6 |
|---|---|
Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-2-methylhept-2-enal |
InChI |
InChI=1S/C14H28O2Si/c1-13(12-15)10-8-7-9-11-16-17(5,6)14(2,3)4/h10,12H,7-9,11H2,1-6H3 |
InChI Key |
YFYAAKUBLMANKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCO[Si](C)(C)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


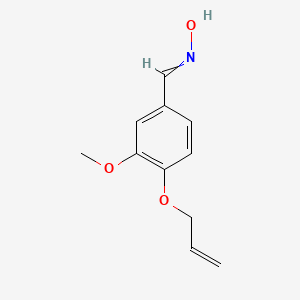
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
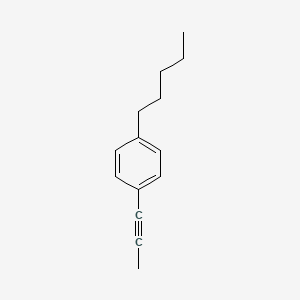
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

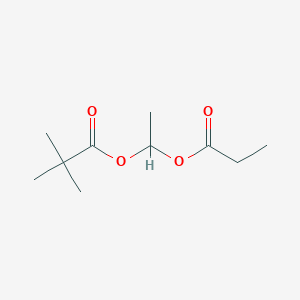
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
